molecular formula C7H6BrF3S B2794741 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene CAS No. 2580211-51-2

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene

Cat. No.: B2794741
CAS No.: 2580211-51-2
M. Wt: 259.08
InChI Key: GGEGBZMZCJMDEV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene is a heterocyclic compound featuring a thiophene ring substituted with bromomethyl, methyl, and trifluoromethyl groups. Thiophene derivatives are known for their significant roles in various fields, including organic electronics, pharmaceuticals, and materials science due to their unique electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene typically involves the bromination of 3-methyl-5-(trifluoromethyl)thiophene. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability. The trifluoromethyl group significantly influences the compound’s electronic properties, making it highly valuable in electronic and medicinal chemistry .

Properties

IUPAC Name

2-(bromomethyl)-3-methyl-5-(trifluoromethyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3S/c1-4-2-6(7(9,10)11)12-5(4)3-8/h2H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEGBZMZCJMDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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